3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Description
Chemical Identity and Nomenclature of 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
Systematic IUPAC Nomenclature and CAS Registry Analysis
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound , which precisely defines its molecular architecture. The parent structure is a five-membered lactam ring, pyrrolidin-2-one, characterized by a ketone group at position 2. Substituents include a dimethylamino group (-N(CH₃)₂) at position 3 and a 2,2,2-trifluoroethyl group (-CH₂CF₃) at position 1.
The CAS Registry Number 2034210-03-0 uniquely identifies this compound in chemical databases. This identifier is critical for distinguishing it from structurally similar molecules, such as 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol (CAS 1567851-20-0) or N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide (CID 16228133), which share the trifluoroethyl moiety but differ in core ring systems and functional groups.
| Property | Value |
|---|---|
| CAS Registry Number | 2034210-03-0 |
| Molecular Formula | C₈H₁₃F₃N₂O |
| Molecular Weight | 210.20 g/mol |
| SMILES | O=C1N(CC(F)(F)F)CCC1N(C)C |
Structural Isomerism and Stereochemical Considerations
The compound’s structure permits analysis of both positional and functional isomerism. For instance:
- Positional isomerism : The trifluoroethyl and dimethylamino groups could theoretically occupy alternative positions on the pyrrolidinone ring. However, the synthetic route described in available literature favors substitution at positions 1 and 3.
- Functional isomerism : Replacement of the lactam carbonyl with alternative functional groups, such as hydroxyl or amine, would yield distinct compounds like 1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol.
Stereochemical analysis reveals no explicit chiral centers in the current structure, as evidenced by the absence of stereodescriptors in its SMILES notation. This contrasts with derivatives such as (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol, where the hydroxyl group at position 3 introduces a stereocenter.
Comparative Analysis of Trifluoroethyl-Substituted Pyrrolidinone Derivatives
Trifluoroethyl-substituted nitrogen heterocycles exhibit diverse physicochemical properties depending on their ring systems and substituent arrangements. Key comparisons include:
Ring Size Variations
- Pyrrolidinones : The five-membered lactam ring in this compound confers moderate ring strain and polarity due to the ketone group.
- Piperidines : Derivatives like N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide feature a six-membered ring, reducing ring strain and altering hydrogen-bonding capacity.
Substituent Effects
- Electron-withdrawing groups : The trifluoroethyl group’s strong electron-withdrawing nature decreases electron density at the nitrogen atom, potentially affecting reactivity in nucleophilic substitutions.
- Amino substituents : Dimethylamino groups enhance solubility in polar solvents compared to non-functionalized analogs.
| Compound | Molecular Formula | Key Functional Groups |
|---|---|---|
| This compound | C₈H₁₃F₃N₂O | Lactam, trifluoroethyl, dimethylamino |
| (3R)-1-(2,2,2-trifluoroethyl)pyrrolidin-3-ol | C₆H₁₀F₃NO | Hydroxyl, trifluoroethyl |
| N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide | C₈H₁₃F₃N₂O | Amide, trifluoroethyl, piperidine |
This comparative framework underscores the structural versatility of trifluoroethyl-containing heterocycles and their tunability for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F3N2O/c1-12(2)6-3-4-13(7(6)14)5-8(9,10)11/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMDGMHPRPJCAPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1=O)CC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable pyrrolidinone precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or trifluoroethyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyrrolidinone derivatives.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of pyrrolidin-2-one compounds exhibit significant potential as antidepressants and anxiolytics. The trifluoroethyl group enhances the lipophilicity of the compound, which may improve its ability to cross the blood-brain barrier. Studies have shown that similar compounds can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Histone Methyltransferase Inhibition
The compound has been investigated for its role as an inhibitor of histone methyltransferases. Histone methyltransferases are enzymes involved in the epigenetic regulation of gene expression. Inhibiting these enzymes can lead to altered gene expression profiles, which is particularly relevant in cancer research. Preliminary studies suggest that 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one may serve as a scaffold for developing new therapeutic agents targeting epigenetic modifications .
Materials Science
Synthesis of Functional Polymers
The compound has potential applications in the synthesis of functional polymers. Its unique structure allows it to act as a monomer in polymerization reactions. For instance, it can be incorporated into copolymers that exhibit enhanced thermal stability and mechanical properties compared to traditional polymers. This application is particularly relevant in creating materials for aerospace and automotive industries .
Nonlinear Optical Materials
In materials science, compounds similar to this compound have been explored for their nonlinear optical properties. These materials can be used in devices such as lasers and optical switches. The incorporation of trifluoroethyl groups is known to enhance the nonlinear optical response due to their electron-withdrawing nature, making them suitable for high-performance optical applications .
Environmental Studies
Photochemical Stability and Reactivity
The environmental impact of amines, including this compound, has been a subject of study due to their potential role in atmospheric chemistry. Research has indicated that this compound may participate in photochemical reactions that lead to the formation of secondary pollutants. Understanding its reactivity in the atmosphere is crucial for assessing its environmental footprint .
Toxicity Assessments
Toxicological studies have begun to evaluate the safety profile of this compound concerning human health and ecological systems. The trifluoroethyl moiety may influence its toxicity and biodegradability. Comprehensive assessments are necessary to establish safe handling practices and regulatory measures for its use in various applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antidepressant Effects | Evaluated the efficacy of similar pyrrolidinones | Demonstrated modulation of serotonin pathways |
| Histone Methyltransferase Inhibition | Investigated epigenetic impacts | Identified potential as a therapeutic scaffold |
| Nonlinear Optical Properties | Analyzed polymer blends | Found enhanced optical performance with trifluoroethyl incorporation |
| Atmospheric Reactivity | Studied gas-phase reactions | Highlighted potential formation of secondary pollutants |
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with molecular targets, such as enzymes or receptors, through various pathways. The compound’s effects are mediated by its ability to form stable complexes with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as its role in a biological system or a chemical reaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-(Methylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Structural Difference: Replaces the dimethylamino group with a methylamino (-NHCH₃) group at the 3-position.
- Steric Effects: Reduced steric bulk at the 3-position may enhance binding to targets requiring smaller substituents. Molecular Weight: 196.17 g/mol (vs. ~210–220 g/mol for the dimethylamino analog) .
- Applications: Similar fluorinated pyrrolidinones are explored as intermediates in kinase inhibitors or neuromodulators, but the methylamino variant may exhibit distinct pharmacokinetic profiles due to differences in hydrogen-bonding capacity .
3-Amino-1-[2-(difluoromethoxy)phenyl]pyrrolidin-2-one
- Structural Difference : Features a difluoromethoxy-substituted phenyl ring at the 1-position instead of trifluoroethyl.
- Molecular Formula: C₁₁H₁₂N₂O₂F₂ (vs. C₈H₁₂F₃N₂O for the target compound), resulting in a larger molecular weight (248.23 g/mol vs. ~210–220 g/mol). Hydrogen Bonding: The primary amino group (-NH₂) offers stronger hydrogen-bond donor capacity compared to the dimethylamino group .
- Applications : The phenyl motif may favor interactions with aromatic residues in enzyme active sites, making it suitable for protease or receptor antagonists .
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (from Drospirenone Impurities)
- Structural Difference: Replaces the pyrrolidinone ring with a propanol backbone and introduces a thiophene ring at the 1-position.
- Impact on Properties: Hydrophilicity: The hydroxyl group increases polarity, reducing blood-brain barrier penetration compared to the pyrrolidinone analog. Metabolic Stability: The thiophene ring may predispose the compound to oxidative metabolism, unlike the more stable trifluoroethyl group .
- Applications: Primarily documented as a pharmaceutical impurity, this structure lacks the conformational restraint of pyrrolidinone, limiting its utility in target-specific drug design .
BK64281: 3-{4-[6-Ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one
- Structural Difference : Incorporates a pyrimidinyl-piperazinyl group at the 3-position, adding complexity and a sulfur-containing moiety.
- Impact on Properties: Molecular Weight: 403.47 g/mol, significantly larger than the target compound.
- Applications: Likely explored in oncology or immunology due to its heterocyclic extensions, which are common in kinase inhibitors .
Comparative Data Table
Research Findings and Implications
- Fluorine’s Role: The trifluoroethyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs, a trend supported by broader medicinal chemistry studies .
- Amino Group Variations: Substituting dimethylamino with methylamino or primary amino groups alters electronic and steric profiles, impacting target binding and solubility.
Biological Activity
3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound notable for its distinctive structural features, which include a pyrrolidinone ring, a dimethylamino group, and a trifluoroethyl moiety. The molecular formula is C₈H₁₂F₃N₂O, with a molecular weight of approximately 202.19 g/mol. The trifluoroethyl group enhances the compound's lipophilicity, potentially influencing its biological activity and pharmacokinetic properties .
The biological activity of this compound is primarily mediated through its interaction with various molecular targets such as enzymes and receptors. This compound can form stable complexes with these targets, leading to alterations in their activity or function. The specific pathways involved depend on the biological context in which the compound is applied .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit a range of biological activities. For instance, analogs have shown efficacy against multidrug-resistant bacteria and various cancer cell lines. The presence of the trifluoroethyl group is believed to enhance the absorption and distribution characteristics of this compound within biological systems .
Comparative Analysis
The following table summarizes key structural features and biological activities of related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3-Amino-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one | Amino group instead of dimethylamino | Potentially different biological activity profiles |
| 3-Dimethylaminopropylpyrrolidin-2-one | Propyl chain instead of trifluoroethyl | Different lipophilicity and solubility characteristics |
| 1-Methyl-4-(trifluoromethyl)pyrrolidin-3-one | Methyl substitution at position 1 | Altered pharmacokinetics due to methyl group |
Case Studies and Research Findings
Recent studies have explored the biological activities associated with similar compounds. For example:
- Antimicrobial Activity : Some pyrrolidine derivatives have demonstrated significant antimicrobial properties against strains like Staphylococcus aureus and Mycobacterium species, with minimum inhibitory concentration (MIC) values ranging from 4 to 8 μg/mL .
- Anticancer Activity : Compounds structurally related to this compound have shown potent inhibitory effects on cancer cell proliferation. For instance, one study reported an IC₅₀ value of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells .
- Pharmacokinetic Profile : A related compound exhibited a favorable pharmacokinetic profile with moderate exposure (Cmax = 592 ± 62 mg/mL) and sufficient oral bioavailability (F = 31.8%) after administration .
Safety Profile
In vivo studies have indicated that certain analogs do not exhibit acute toxicity at high doses (up to 2000 mg/kg), suggesting a potentially favorable safety profile for further development in therapeutic applications .
Q & A
Q. What are the key considerations for synthesizing 3-(Dimethylamino)-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one with high purity?
- Methodological Answer: Synthesis typically involves sequential alkylation and cyclization steps. For example, trifluoroethylation of pyrrolidinone precursors using reagents like 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base (e.g., K₂CO₃) in acetonitrile at 25°C is critical. Purification via silica gel chromatography (gradient elution with petroleum ether/ethyl acetate) ensures high purity. Monitoring reaction progress with LCMS and optimizing stoichiometry (e.g., 1.2 equivalents of trifluoroethylating agent) minimizes byproducts .
Q. Which spectroscopic techniques are optimal for characterizing the structural integrity of this compound?
- Methodological Answer: ¹H-NMR (400 MHz, CDCl₃ or DMSO-d₆) is essential for confirming substituent positions and stereochemistry. Key signals include:
Q. How does the trifluoroethyl group influence the compound’s physicochemical properties?
- Methodological Answer: The trifluoroethyl group enhances lipophilicity (logP) and metabolic stability due to its electron-withdrawing effect. Comparative studies with non-fluorinated analogs show improved membrane permeability in cellular assays. Computational modeling (e.g., COSMO-RS) can quantify polarity changes, while DSC/TGA analyses assess thermal stability .
Advanced Research Questions
Q. What strategies can improve the low yield in trifluoroethylation steps during synthesis?
Q. How to design structure-activity relationship (SAR) studies to evaluate the dimethylamino group’s role in bioactivity?
- Methodological Answer: Synthesize analogs with:
- Alternative amines (e.g., morpholino, piperazinyl) to test hydrogen-bonding capacity.
- Methylation or acetylation of the dimethylamino group to assess steric/electronic effects.
Screen against target receptors (e.g., kinase or GPCR assays) and correlate activity with substituent properties using QSAR models. Evidence from antiviral pyrrolidinone derivatives (e.g., rilematovir) highlights the importance of basic amines in target binding .
Q. What computational methods predict the compound’s binding affinity to biological targets?
- Methodological Answer: Molecular docking (e.g., AutoDock Vina) with crystal structures of homologous targets (Phaser-2.1 for homology modeling) identifies potential binding poses. MD simulations (AMBER or GROMACS) assess stability of ligand-receptor complexes. Free energy perturbation (FEP) calculations quantify affinity changes upon substituent modification. Validation via SPR or ITC binding assays is critical .
Q. How to resolve contradictions in reaction outcomes under varying trifluoroethylation conditions?
- Methodological Answer: Systematic DoE (Design of Experiments) evaluates variables:
- Temperature (20°C vs. 25°C impacts reaction rate).
- Solvent polarity (MeCN vs. THF affects nucleophilicity).
- Base strength (K₂CO₃ vs. Cs₂CO₃).
LCMS tracking of intermediates identifies bottlenecks. For example, shows higher yields (72%) in Stille coupling (Step 4) due to optimized Pd catalysis, whereas trifluoroethylation (Step 3) requires further refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
